5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazolopyridine core followed by halogenation. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The resulting pyrazolopyridine can then be brominated and chlorinated using bromine and chlorine reagents, respectively .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of bromine and chlorine reagents can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazolopyridines can be formed.
Oxidation Products: Oxidized derivatives such as pyrazolopyridine oxides.
Reduction Products: Dehalogenated pyrazolopyridines.
Scientific Research Applications
5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine
- 5-Bromo-7-azaindole
- 1H-Pyrazolo[4,3-c]pyridine
Uniqueness
5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation allows for versatile modifications and enhances its potential for various applications compared to its analogs .
Properties
Molecular Formula |
C6H3BrClN3 |
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Molecular Weight |
232.46 g/mol |
IUPAC Name |
5-bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-5-1-3(8)6-4(10-5)2-9-11-6/h1-2H,(H,9,11) |
InChI Key |
FOXATCFBPCIIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2)N=C1Br)Cl |
Origin of Product |
United States |
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